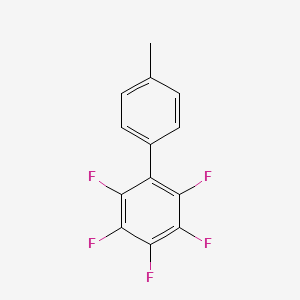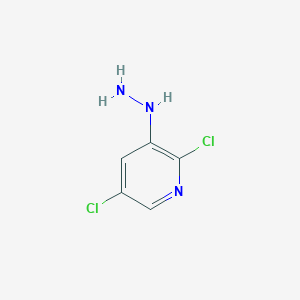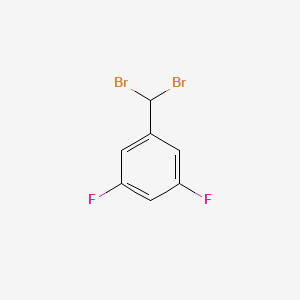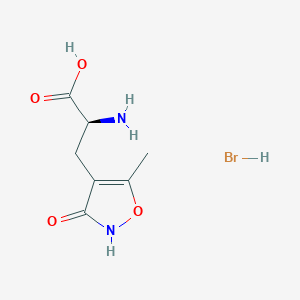![molecular formula C12H9KO3S B12843342 Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
Potassium [1,1'-biphenyl]-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [1,1’-biphenyl]-2-sulfonate is an organic compound that consists of a biphenyl structure with a sulfonate group attached to one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1,1’-biphenyl]-2-sulfonate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be summarized as follows:
Sulfonation: Biphenyl is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of potassium [1,1’-biphenyl]-2-sulfonate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
Potassium [1,1’-biphenyl]-2-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other aromatic compounds, it can undergo electrophilic substitution reactions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Potassium [1,1’-biphenyl]-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of potassium [1,1’-biphenyl]-2-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their function and activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems.
類似化合物との比較
Similar Compounds
Potassium 1,1’-biphenyl-4,4’-dicarboxylate: Another biphenyl derivative with carboxylate groups instead of sulfonate.
Potassium 4,4’-E-stilbenedicarboxylate: A stilbene derivative with similar structural features.
Uniqueness
Potassium [1,1’-biphenyl]-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific ionic interactions. This makes it particularly useful in applications where these properties are advantageous.
特性
分子式 |
C12H9KO3S |
|---|---|
分子量 |
272.36 g/mol |
IUPAC名 |
potassium;2-phenylbenzenesulfonate |
InChI |
InChI=1S/C12H10O3S.K/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
InChIキー |
IWAIBEUYPKNAOC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



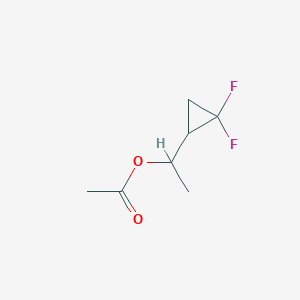

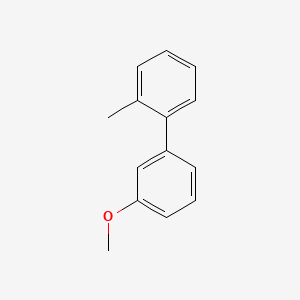
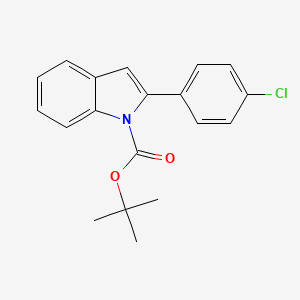
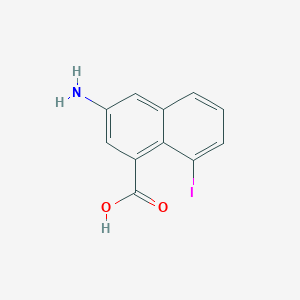
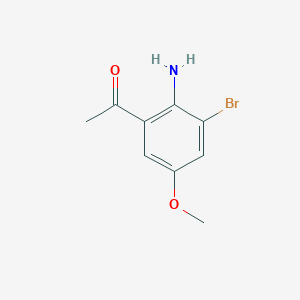
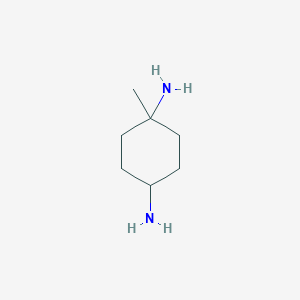
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
